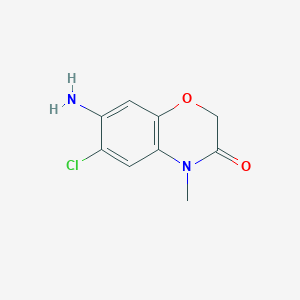
1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole, also known as DCPM, is a pyrazoline derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound possesses a unique chemical structure that makes it an attractive candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole involves the inhibition of COX-2 enzyme activity, which leads to a reduction in the production of inflammatory mediators such as prostaglandins. 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole also activates the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. It has been reported to reduce inflammation and pain by inhibiting COX-2 enzyme activity. 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has also been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole in lab experiments include its unique chemical structure, which makes it an attractive candidate for drug development. The limitations of using 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole in lab experiments include its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole. One potential direction is to investigate its efficacy in the treatment of other inflammatory diseases such as rheumatoid arthritis. Another potential direction is to study its potential as a chemotherapeutic agent for other types of cancer. Additionally, research could be conducted to improve the solubility of 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole in water, which would make it easier to administer in vivo.
Métodos De Síntesis
1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole can be synthesized through a multistep process involving the reaction of 2,4-dichlorobenzaldehyde with 4-methylphenylhydrazine to form 2,4-dichloro-1-(4-methylphenyl) hydrazine. This intermediate is then reacted with acetylacetone to form 1-acetyl-3-(4-methylphenyl)-5-(2,4-dichlorophenyl) pyrazoline. The final step involves the reduction of the pyrazoline ring to form 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole.
Aplicaciones Científicas De Investigación
1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. In addition, 1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Propiedades
Nombre del producto |
1-acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole |
|---|---|
Fórmula molecular |
C18H16Cl2N2O |
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
1-[3-(2,4-dichlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C18H16Cl2N2O/c1-11-3-5-13(6-4-11)17-10-18(22(21-17)12(2)23)15-8-7-14(19)9-16(15)20/h3-9,18H,10H2,1-2H3 |
Clave InChI |
QICJHAUUUUEGAD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=C(C=C3)Cl)Cl)C(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=C(C=C3)Cl)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304623.png)






![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)
![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304647.png)




